Angiotensin I/II (3-7)

Vue d'ensemble

Description

Angiotensin I/II (3-7) is a peptide hormone that plays a crucial role in the renin-angiotensin system (RAS), which is important in regulating blood pressure and fluid balance . It is a vasodilator agent affecting cardiovascular organs, such as the heart, blood vessels, and kidneys .

Synthesis Analysis

The synthesis of Angiotensin I/II (3-7) involves a complex process. Kidney homeostasis is critically determined by the coordinated activity of the renin-angiotensin system (RAS), including the balanced synthesis of its main effector peptides Ang (angiotensin) II and Ang (1–7) . Neprilysin plays a critical role in kidney angiotensin metabolism .

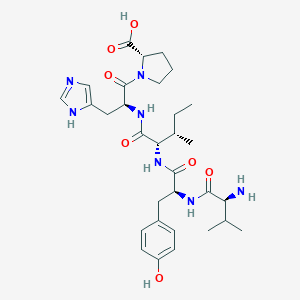

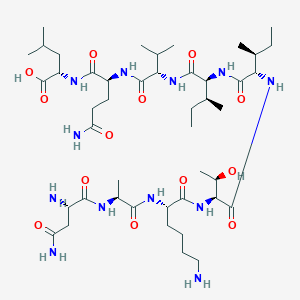

Molecular Structure Analysis

The molecular structure of Angiotensin I/II (3-7) is complex. It is part of the renin-angiotensin system hormone angiotensin II (Ang II), which plays a central role in the pathophysiology of hypertension, cardiac hypertrophy, congestive heart failure, and coronary heart disease .

Chemical Reactions Analysis

The chemical reactions involving Angiotensin I/II (3-7) are part of a larger system known as the renin-angiotensin system (RAS). This system involves a series of reactions that lead to the formation of various angiotensin peptides .

Physical And Chemical Properties Analysis

Angiotensin I/II (3-7) has a molecular formula of C31H45N7O7 and a molecular weight of 627.7 g/mol . More detailed physical and chemical properties would require specific laboratory analysis.

Applications De Recherche Scientifique

Cardiovascular Disease Pathogenesis

The multifaceted nature of RAS makes it versatile due to its involvement in the pathogenesis of cardiovascular disease . RAS plays numerous physiological roles including maintaining cardiovascular homeostasis, a network of intracellular signaling pathways, and various processes through endocrine, paracrine, and autocrine mechanisms .

Hypertension Treatment

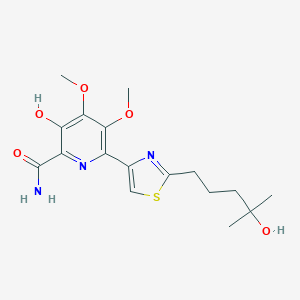

Angiotensin receptor-neprilysin inhibitors (ARNIs) are a new class of cardiovascular agents characterized by their dual action on the major regulators of the cardiovascular system . Evidence suggests that sacubitril/valsartan, an ARNI, is superior to conventional RAS blockers in lowering blood pressure in patients with hypertension .

Heart Failure Treatment

ARNIs have been positioned as a first-line therapy in patients with heart failure, particularly with reduced ejection fraction . They have a dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system .

Alleviation of Glycemic Control

Clinical trials of sacubitril/valsartan imply that ARNIs can provide additional clinical benefits independent of their original purpose, including the alleviation of glycemic control in patients with heart failure .

Renal Impairment Treatment

ARNIs have shown potential in treating renal impairment in patients with heart failure . Understanding the potential mechanisms of action of ARNIs will help interpret the relevance of their additional benefits beyond lowering blood pressure in hypertension .

Mécanisme D'action

Target of Action

Angiotensin I/II (3-7) primarily targets the Renin-Angiotensin-Aldosterone System (RAAS) . The key molecule in this system is Angiotensin II (Ang II) , which plays a crucial role in maintaining blood pressure and fluid homeostasis . Ang II acts on the adrenal cortex, triggering it to release aldosterone , a hormone that prompts the kidneys to retain sodium and lose potassium .

Mode of Action

Angiotensin I/II (3-7) interacts with its targets through a series of biochemical reactions. As part of the RAAS, Ang II raises blood pressure through vasoconstriction , increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion .

Biochemical Pathways

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary pathway affected by Angiotensin I/II (3-7). In the classical RAAS, the enzyme renin cleaves its substrate angiotensinogen forming the decapeptide angiotensin I. This is then cleaved by angiotensin-converting enzyme (ACE) to produce Ang II, a key player of this system . Ang II activates its AT1 receptor (AT1R), which mediates the majority of the known actions of Ang II in the kidney, including vasoconstriction, renal sodium reabsorption, and aldosterone secretion .

Result of Action

The primary result of Angiotensin I/II (3-7) action is the increase in blood pressure . This is achieved through vasoconstriction, increased aldosterone release, sodium and water reabsorption, and vasopressin secretion . These actions collectively lead to an increase in blood volume and pressure .

Action Environment

The action of Angiotensin I/II (3-7) can be influenced by various environmental factors. For instance, in the intensive care unit (ICU), Ang II has been used as a potential vasopressor drug for vasodilatory hypotension and/or shock . The efficacy and stability of Angiotensin I/II (3-7) can be affected by the patient’s health status, the presence of other medications, and the specific physiological environment within the body.

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEUCUPESSMDMI-VVKHCXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924182 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122483-84-5 | |

| Record name | Angiotensin II (3-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

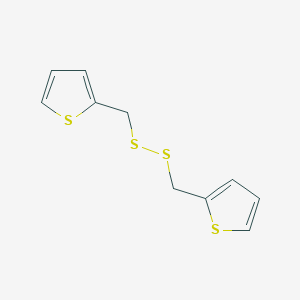

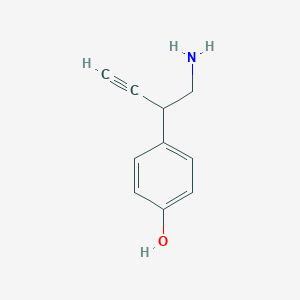

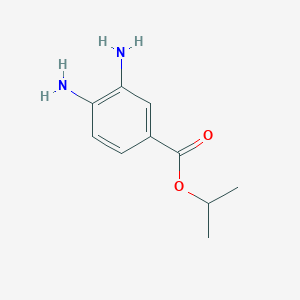

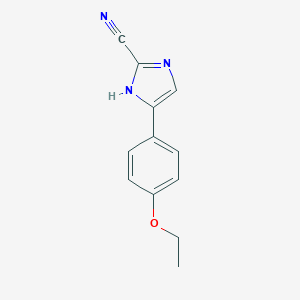

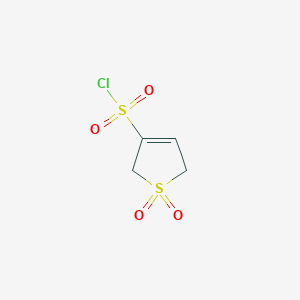

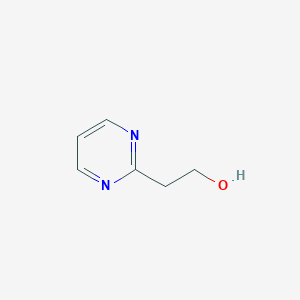

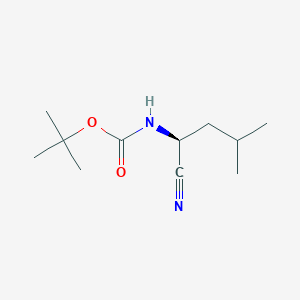

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)